C.I.Fluorescent Brightener 151 (9CI)
Description
Overview of Fluorescent Brightening Agents (FBAs) and Optical Brighteners (OBAs)
Fluorescent Brightening Agents (FBAs), also known as Optical Brightening Agents (OBAs), are chemical compounds that absorb light in the ultraviolet and violet regions of the electromagnetic spectrum and re-emit it in the blue region through fluorescence. This process effectively masks the inherent yellow cast of many materials, resulting in a whiter and brighter appearance.
Classification and Chemical Diversity of Stilbene (B7821643) Derivatives
FBAs are classified based on their chemical structure, with stilbene derivatives being one of the most prominent and commercially significant classes. researchgate.net Stilbene, a diarylethene, provides a core structure that can be extensively modified to produce a wide array of brighteners with varying properties. These derivatives are often complex aromatic compounds containing multiple rings and functional groups that influence their solubility, affinity for substrates, and fluorescence characteristics. The chemical diversity within this class allows for the tailoring of brighteners for specific applications in industries such as textiles, paper, detergents, and plastics. epo.orgmdpi.com
Historical Trajectory of Research on Optical Brighteners
The concept of optical whitening has been of interest for centuries, with early attempts involving natural substances. The modern era of optical brighteners began in the early 20th century with the synthesis of stilbene derivatives. Research has since focused on improving the performance of these compounds, including their lightfastness, stability in various chemical environments, and efficiency of fluorescence. bund.de The development of new synthesis methods and the exploration of novel chemical structures continue to be active areas of research, driven by the demand for more effective and environmentally benign brightening agents. researchgate.net
Specificity and Significance of C.I. Fluorescent Brightener 151 (9CI) within FBA Research
C.I. Fluorescent Brightener 151 (9CI) is a specific compound within the vast family of stilbene-based FBAs. Its significance lies in its widespread use and representative nature of a particular subclass of these brighteners.
Nomenclature and Designated Chemical Identification (CAS No. 12224-16-7)
C.I. Fluorescent Brightener 151 (9CI) is identified by the Chemical Abstracts Service (CAS) Registry Number 12224-16-7. chemicalbook.com It is also commonly referred to by the trade name Optical Brightener VBL. specialchem.comadditivesforpolymer.comsunwisechem.com The "C.I." designation refers to its listing in the Colour Index International, a standard reference for colorants.
Chemically, it is a bis(triazinylamino)stilbene derivative. made-in-china.com While some chemical databases present conflicting or incomplete information, several technical data sheets provide a consistent molecular formula and weight.
Chemical Identification of C.I. Fluorescent Brightener 151 (9CI)
| Identifier | Value |
|---|---|
| Chemical Name | C.I. Fluorescent Brightener 151 (9CI) |
| CAS Number | 12224-16-7 |
| Common Name | Optical Brightener VBL |
| Molecular Formula | C36H34N12O8S2Na2 |
| Molecular Weight | 872.84 g/mol |
| Chemical Class | Stilbene derivative |
This data is compiled from multiple chemical supplier and technical data sheets. additivesforpolymer.commade-in-china.comcnldchem.com
Contextual Role in Academic and Industrial Chemistry Research
In an industrial context, C.I. Fluorescent Brightener 151 is primarily utilized for the whitening of cellulose-based materials. Its anionic nature and stability in alkaline conditions make it suitable for application in the paper and textile industries, particularly for cotton and paper pulp. specialchem.commade-in-china.com It is also incorporated into synthetic detergents. made-in-china.com
While specific academic research focusing exclusively on C.I. Fluorescent Brightener 151 is limited in publicly available literature, its chemical structure is representative of a significant class of FBAs. Therefore, research on related stilbene-triazine derivatives provides a broader understanding of its likely properties and behavior. Such research often investigates the synthesis of novel brighteners with enhanced performance characteristics, studies their interaction with various substrates, and evaluates their photophysical properties. researchgate.netmdpi.com
Properties of C.I. Fluorescent Brightener 151 (9CI)
| Property | Value/Description |
|---|---|
| Appearance | Light yellow to yellow powder |
| Solubility | Soluble in water |
| Ionic Nature | Anionic |
| UV Absorption Max (λmax) | 347-349 nm |
| Fluorescence | Emits blue-violet light |
This data is based on technical specifications from various suppliers. sunwisechem.commade-in-china.comcnldchem.com
Properties
CAS No. |
12224-16-7 |
|---|---|
Synonyms |
C.I.Fluorescent Brightener 151 (9CI); Fluorescent Brighteners VBL |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Studies of C.i. Fluorescent Brightener 151 9ci
Established Synthetic Routes and Precursor Chemistry
The synthesis of stilbene-based fluorescent brighteners like C.I. Fluorescent Brightener 151 is a well-established, multi-step process rooted in condensation chemistry. The most common pathway involves the sequential reaction of two primary precursors: 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govraytopoba.comresearchgate.net
The general synthetic scheme proceeds through the nucleophilic substitution of the chlorine atoms on the cyanuric chloride molecule. researchgate.netgoogleapis.com This is typically a three-step condensation process where the reactivity of the chlorine atoms decreases with each substitution, requiring progressively more forceful reaction conditions (i.e., higher temperature and more extreme pH). researchgate.net
A typical synthetic sequence is as follows:
First Condensation: Cyanuric chloride is reacted with an amine (for instance, aniline (B41778) or its derivatives) at a low temperature (0-5°C) and controlled pH (e.g., 4.5-5.5) to form a dichlorotriazinyl intermediate. researchgate.netnih.gov
Second Condensation: The resulting dichlorotriazinyl compound is then condensed with DSD acid. This step connects two of the triazine-containing units via the stilbene (B7821643) bridge and typically requires a higher temperature (e.g., 45°C) and a slightly adjusted pH. researchgate.net
Third Condensation: The final chlorine atoms on the bis-monochlorotriazine intermediate are substituted by reacting with a different amine (such as ethanolamine (B43304) or diethanolamine) at an even higher temperature (e.g., 90-100°C) to yield the final fluorescent brightener. researchgate.netgoogle.com
The quality and purity of the final fluorescent brightener are critically dependent on the quality of its precursors. The primary raw materials for stilbene-triazine brighteners include DSD acid, cyanuric chloride, and various amines. raytopoba.com
The purity of these starting materials is paramount. For example, in the synthesis of related benzoxazole-based brighteners, impurities in precursors like o-aminophenol can lead to undesirable deviations in the color shade of the final product. google.com Similarly, the presence of unreacted intermediates or side-products from the synthesis of DSD acid or cyanuric chloride can impact the reaction efficiency and the optical properties of the brightener. The water content in the reaction medium and raw materials must also be strictly controlled in certain synthetic methods to ensure high yields and product quality. raytopoba.com
Table 1: Key Precursors and Purity Factors
| Precursor | Common Name | Key Purity Considerations |
|---|---|---|
| 4,4'-diaminostilbene-2,2'-disulfonic acid | DSD Acid | Absence of isomers, low levels of residual starting materials from its own synthesis. nih.gov |
| 2,4,6-trichloro-1,3,5-triazine | Cyanuric Chloride | Low moisture content, minimal presence of hydrolysis products (e.g., cyanuric acid). fibre2fashion.com |
Optimizing the synthesis of C.I. Fluorescent Brightener 151 and related compounds is crucial for improving yield, reducing costs, and minimizing environmental impact. Key parameters that are manipulated for optimization include temperature, pH, reaction time, and the choice of solvent. researchgate.netgoogleapis.com
For industrial production, the goal is to develop robust processes that are high-yielding and involve simple work-up procedures. nih.gov Research has explored various optimization strategies:
Solvent Modification: One study demonstrated the use of diethylene glycol as a solvent instead of water in the preparation of DSD acid, which is a key intermediate. This modification resulted in a simplified work-up, higher yields, and shorter reaction times, making the process more attractive for commercial synthesis. nih.gov
Catalysis: The use of catalysts, such as boric acid in the synthesis of other brightener types, can improve reaction yields by facilitating dehydration. google.com
Iterative Optimization: A strict iterative optimization strategy, applied to the synthesis of fluorescent carbon dots, highlights a methodical approach where parameters like temperature, molar ratios of reactants, and reaction time are systematically varied to achieve maximum performance (e.g., near 100% photoluminescence quantum yield). nih.gov This type of systematic approach is applicable to optimizing the synthesis of complex molecules like OBAs.
The reaction conditions for each condensation step are carefully controlled. For instance, the first condensation is often carried out at 0–5 °C, the second at 30–45 °C, and the third at temperatures approaching 100 °C, with the pH being adjusted at each stage to facilitate the desired substitution. googleapis.com
Derivatization Strategies and Novel Compound Design Methodologies
The basic stilbene-triazine structure serves as a versatile scaffold for derivatization. Researchers continuously explore modifications to this core structure to design novel compounds with enhanced properties such as improved light stability, higher fluorescence quantum yield, better solubility, and stronger affinity for specific substrates. mdpi.comscientific.net
One common strategy involves varying the amino substituents on the triazine rings. By introducing different functional groups, chemists can fine-tune the brightener's performance characteristics. researchgate.net For example, a novel class of 4,4'-aminostilbene-2,2'-disulphonic compounds has been developed from specific secondary amines, which are reported to have properties superior to previously known optical brighteners. google.com
Another approach is the modification of the brightener molecule with polymers. The grafting of polyaminamide onto a triazinyl aminostilbene (B8328778) brightener has been shown to significantly improve light stability and fluorescence quantum yield, leading to enhanced whitening performance on paper. scientific.net The introduction of heterocyclic substituents, such as benzoxazole (B165842) groups, onto the stilbene backbone is another method used to improve the efficiency of fluorescence and the solubility of the dyes in nonpolar media. mdpi.com
Structure-Activity Relationship (SAR) Investigations
The effectiveness of a fluorescent brightener is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies aim to understand how specific chemical features influence the compound's optical and physical properties. For stilbene-based brighteners, the core principle of fluorescence relies on an extensive system of conjugated π-electrons. wikipedia.orgmdpi.com
The key structural features include:
The Stilbene Core: The trans-stilbene (B89595) moiety with its conjugated double bond system is the fundamental fluorophore responsible for absorbing UV radiation and emitting blue light. wikipedia.orgresearchgate.net
Extended Conjugation: The presence of aromatic and heterocyclic rings extends this conjugation, which is essential for electron movement and the fluorescence phenomenon. wikipedia.orgresearchgate.net
Molecular Planarity: A high degree of planarity in the molecule is necessary to maintain the efficiency of the π-electron system. The trans-isomer is planar and highly fluorescent, while the non-planar cis-isomer, which can form upon exposure to UV light, is not fluorescent. wikipedia.orgresearchgate.net
Fluorescent efficacy is defined by the compound's ability to absorb light in the near-UV range (typically 340–370 nm) and re-emit it efficiently in the blue portion of the visible spectrum (420–470 nm). nih.govresearchgate.net This process is governed by the electronic transitions within the molecule. The trans-to-cis photoisomerization upon UV exposure is a critical factor affecting performance, as it leads to a loss of fluorescence and is a primary cause of fading. researchgate.net
Table 2: Structure-Property Relationships
| Molecular Feature | Governed Property | Rationale |
|---|---|---|
| trans-Stilbene backbone | Fluorescence | The planar, conjugated system allows for efficient absorption of UV light and emission of blue light. wikipedia.orgresearchgate.net |
| Sulfonic Acid Groups | Substrate Affinity (Cellulose), Solubility | Provides anionic character, promoting adhesion to polar fibers like cotton and enhancing water solubility. bund.devestachem.com |
| Triazine Rings | Modulation of Properties, Stability | Serve as a scaffold for attaching various substituents that can tune solubility, lightfastness, and hue. fibre2fashion.comresearchgate.net |
Influence on Photophysical Properties: The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths and affecting the fluorescence intensity. mdpi.comresearchgate.net For instance, adding larger alkyl groups to the side chain of a fluorescent agent has been shown to increase its fluorescence intensity. mdpi.com
Effect on Stability: The type of substituent on the triazine ring can influence the equilibrium between the fluorescent trans-isomer and the non-fluorescent cis-isomer, which in turn affects the brightener's light resistance. researchgate.net
Impact of the Application Environment: The performance of anionic brighteners is also sensitive to the conditions of the application medium. The pH of the solution can significantly affect the absorbance and, consequently, the fluorescence intensity. china-dyestuff.com Similarly, the polarity of the solvent or substrate can alter the quantum yield of fluorescence and the rate of photoisomerization. scientific.netresearchgate.net
Through careful molecular design and substituent modification, it is possible to create fluorescent brighteners tailored for specific applications with optimized brightness, stability, and substrate compatibility.
Fundamental Principles and Mechanisms of Fluorescence for C.i. Fluorescent Brightener 151 9ci
Photophysical Processes: Absorption, Emission, and Quantum Yield Characterization
The photophysical processes of C.I. Fluorescent Brightener 151 are central to its function. These processes are dictated by the molecule's electronic structure, which allows for the absorption and subsequent emission of light.
Ultraviolet (UV) Light Absorption Spectrum
As a stilbene (B7821643) derivative, C.I. Fluorescent Brightener 151 exhibits strong absorption of ultraviolet radiation. The molecule's conjugated system of double bonds is responsible for this property. While specific experimental data for this particular brightener is not extensively available in public literature, compounds of this class typically absorb maximally in the UVA range, from approximately 340 to 380 nm. vulcanchem.com This absorption excites the molecule from its electronic ground state to a higher energy singlet state.
Visible Light Emission Spectrum
Following absorption of UV light, the excited molecule quickly relaxes to the lowest vibrational level of the first excited singlet state. From here, it returns to the electronic ground state, emitting the excess energy as a photon of light. This emitted light has a longer wavelength (lower energy) than the absorbed radiation, a phenomenon known as the Stokes shift. For stilbene-based brighteners, this emission typically falls within the blue region of the visible spectrum, generally between 420 and 470 nm. vulcanchem.com This blue fluorescence is what counteracts the yellowing of substrates.
| Photophysical Property | Characteristic Wavelength Range |
| UV Absorption Maximum | 340-380 nm |
| Visible Emission Maximum | 420-470 nm |
Molecular Basis of Optical Brightening and Substrate Interaction
The efficacy of C.I. Fluorescent Brightener 151 as an optical brightener is not solely dependent on its fluorescence. Its ability to attach to and remain on a substrate is equally critical.
Interaction with Cellulose (B213188) Fibers and Other Substrates
Fluorescent brightening agents like C.I. Fluorescent Brightener 151 are designed to have a high affinity for the substrates they are intended to whiten, such as cellulose fibers in paper and textiles. researchgate.net The molecular structure of stilbene-based brighteners often includes features that promote this interaction. For instance, the presence of sulfonate groups can enhance water solubility and facilitate interaction with hydroxyl groups present in cellulose through hydrogen bonding. The planar nature of the stilbene core allows for close association with the flat surfaces of cellulose microfibrils.
Adsorption Mechanisms at the Molecular Level
The adsorption of fluorescent brighteners onto substrates like cotton is a primary mechanism in their application. icrc.ac.ir Studies on similar brighteners, such as C.I. Fluorescent Brightener 113, have shown that this adsorption can be a physical process. icrc.ac.iricrc.ac.ir The process is often modeled using adsorption isotherms, such as the Freundlich or Langmuir models, to describe the equilibrium between the brightener in solution and on the substrate. icrc.ac.ir The driving forces for this adsorption can include van der Waals forces, hydrogen bonding, and in some cases, electrostatic interactions between the brightener molecule and the substrate. researchgate.net For C.I. Fluorescent Brightener 151, a similar physical adsorption mechanism onto cellulose fibers is expected.
Isomerization Dynamics and Photostability Research
A crucial aspect of the performance of fluorescent brighteners is their stability under light exposure. For stilbene derivatives, a key consideration is the potential for cis-trans isomerization. The fluorescent properties are associated with the trans-isomer, which is the more planar and thermodynamically stable form.
Trans-Cis Isomerization of Stilbene Moiety and its Reversibility
The stilbene component of C.I. Fluorescent Brightener 151 is central to its fluorescent properties and also to its potential loss of efficacy upon exposure to UV radiation. The molecule exists in two primary isomeric forms: the trans-isomer and the cis-isomer. The trans-isomer possesses a planar and rigid structure, which is conducive to a high fluorescence quantum yield. This form is thermodynamically more stable and is the desired configuration for optical brightening applications. researchgate.net
Upon absorption of UV light, the stilbene moiety can undergo a photoisomerization process, converting from the highly fluorescent trans-conformation to the non-planar cis-conformation. nih.gov This transformation involves the rotation around the central carbon-carbon double bond of the ethylene (B1197577) bridge. The resulting cis-isomer has a disrupted conjugation and a more sterically hindered, non-planar geometry, which leads to a significant decrease or complete loss of fluorescence. nih.gov This process is a primary reason for the limited lightfastness of stilbene-based brighteners.
The trans-cis isomerization is, in principle, a reversible process. The less stable cis-isomer can revert to the more stable trans-form, particularly through thermal pathways. However, the energy barrier for the thermal back-isomerization can be substantial. nih.gov The equilibrium between the two isomers is dependent on factors such as the solvent polarity and the wavelength of the irradiating light. nih.gov In many practical scenarios, the formation of the cis-isomer is favored under continuous UV exposure, leading to a progressive decline in the brightening effect.
Table 1: Isomerization Characteristics of Stilbene-Based Brighteners
| Property | trans-Isomer | cis-Isomer |
| Conformation | Planar | Non-planar, sterically hindered |
| Fluorescence | High | Low to negligible |
| Thermodynamic Stability | More stable | Less stable |
| UV Absorption | Typically in the 340-350 nm range nih.gov | Hypsochromically shifted (e.g., 250-280 nm) nih.gov |
Photodegradation Pathways and Stability Enhancement Strategies
Beyond the reversible trans-cis isomerization, C.I. Fluorescent Brightener 151 can undergo irreversible photodegradation upon prolonged exposure to UV light, leading to a permanent loss of function and potential yellowing of the substrate. The primary mechanism of this degradation is oxidation, which can be influenced by the presence of oxygen, moisture, and certain impurities.
Research on related stilbene-type fluorescent whitening agents has shown that the degradation process can involve the cleavage of the stilbene's double bond. nih.gov This can lead to the formation of smaller aromatic compounds, such as aldehydes and carboxylic acids. For instance, studies on the degradation of a similar compound, E,E-(4,4'-bis[2-sulfostyryl]biphenyl) (DSBP), in the presence of an oxidizing agent like hypochlorite, revealed the formation of 4-sulfobenzaldehyde and 4,4'-biphenyldicarboxylic acid as end products. nih.gov While not directly on C.I. Fluorescent Brightener 151, these findings suggest that the stilbene core is a primary site of oxidative attack. The formation of these and other colored degradation byproducts can contribute to the discoloration of the material to which the brightener is applied.
To mitigate both the reversible loss of fluorescence and irreversible photodegradation, various stability enhancement strategies have been explored for stilbene-based brighteners. One approach involves the incorporation of the brightener molecule into a polymer matrix. This can be achieved by synthesizing a polymer with the brightener chemically bonded to the polymer chain. This method can enhance the photostability of the brightener by restricting the trans-cis isomerization and protecting the molecule from external degrading agents. For instance, incorporating a stilbene-based brightener into a polyurethane chain has been shown to significantly enhance its fluorescence intensity and stability.
Another strategy involves the use of additives that can quench photo-excited states or scavenge free radicals that initiate degradation. The use of certain polymers, such as those containing N-vinylcarboxamide units, in conjunction with optical brighteners has been shown to enhance their efficiency and stability, particularly in paper applications. These polymers can help to rigidly fix the brightener molecules, preventing non-radiative decay pathways and intermolecular interactions that can lead to quenching of fluorescence.
Table 2: Common Degradation Products and Stability Strategies for Stilbene Brighteners
| Degradation Pathway/Product | Stability Enhancement Strategy |
| Oxidative cleavage of the stilbene double bond nih.gov | Incorporation into a polymer backbone |
| Formation of aldehydes and carboxylic acids nih.gov | Use of radical scavengers or antioxidants |
| Formation of colored byproducts | Encapsulation or use of protective coatings |
Advanced Research in Industrial and Technical Applications of C.i. Fluorescent Brightener 151 9ci
Application in Cellulose-based Materials and Textiles
C.I. Fluorescent Brightener 151, a distyrylbiphenyl (B371695) derivative, is utilized in the textile and paper industries to enhance the whiteness of materials. Its affinity for cellulose (B213188) fibers is a key aspect of its application. The interaction involves the adsorption of the brightener molecules onto the fiber surface from an aqueous solution. Understanding the kinetics and thermodynamics of this process is crucial for optimizing dyeing conditions and achieving desired product quality.
Dyeing Behavior and Adsorption Kinetics
The study of dyeing behavior and adsorption kinetics focuses on the rate at which the brightener is adsorbed by the substrate and the equilibrium state of this process.
Evaluation of Dyeing Equilibrium Time
The dyeing equilibrium time is the time required for the concentration of the fluorescent brightener in the substrate to reach a constant value under specific conditions of temperature, concentration, and pH. Determining this parameter is essential for efficient industrial processing.
A data table for Dyeing Equilibrium Time would be presented here, showing the time to reach equilibrium at various temperatures and concentrations. However, no specific experimental data for C.I. Fluorescent Brightener 151 is available.
Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich)
Adsorption isotherms describe the relationship between the amount of brightener adsorbed onto the cellulose at equilibrium and its concentration in the dyeing bath at a constant temperature. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces.
Interactive data tables for Langmuir and Freundlich isotherm constants would be included here. These tables would contain parameters such as the Langmuir constant (related to the affinity) and the maximum adsorption capacity, as well as the Freundlich constants (indicative of adsorption intensity and capacity). This data is not available in the reviewed literature for C.I. Fluorescent Brightener 151.
Pseudo-First-Order and Pseudo-Second-Order Dyeing Kinetic Models
Kinetic models are used to understand the mechanism of adsorption. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model implies that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. Research on similar fluorescent brighteners suggests that the pseudo-second-order model often provides a better fit for the adsorption process on cellulosic fibers.
Data tables for the parameters of these kinetic models, such as the rate constants (k1 and k2) and the calculated and experimental values of the amount of brightener adsorbed at equilibrium, would be presented here. This specific data for C.I. Fluorescent Brightener 151 could not be located.
Thermodynamic Analysis of Substrate-Brightener Interactions
Thermodynamic analysis provides insight into the spontaneity and nature of the adsorption process.
Determination of Enthalpy (ΔH⁰), Entropy (ΔS⁰), and Gibbs Energy (ΔG⁰)
The thermodynamic parameters are calculated from the variation of the adsorption equilibrium constant with temperature.
Gibbs Free Energy (ΔG⁰): Indicates the spontaneity of the adsorption process. A negative value signifies a spontaneous process.
Enthalpy (ΔH⁰): Reveals whether the process is exothermic (releases heat) or endothermic (absorbs heat).
Entropy (ΔS⁰): Describes the randomness at the solid-liquid interface during adsorption.
An interactive data table summarizing the thermodynamic parameters at different temperatures would be provided in this section. The absence of published equilibrium data for C.I. Fluorescent Brightener 151 at various temperatures prevents the calculation and presentation of these values.
Nature of Fiber-Dye Interactions (e.g., physical adsorption)
The application of fluorescent brighteners like C.I. Fluorescent Brightener 151 to textile fibers is primarily governed by physical adsorption. icrc.ac.iricrc.ac.ir This process involves the transfer of the brightener from the treatment bath to the fiber surface, where it adheres through non-covalent interactions. icrc.ac.ir Unlike chemical dyeing which forms permanent bonds, the interaction for stilbene-based brighteners is based on weaker intermolecular forces.
Research on similar stilbene-based fluorescent brightening agents (FBAs) used on cotton reveals that the adsorption process is facilitated by forces such as:
Van der Waals forces: These are weak, short-range electrostatic attractions between molecules. icrc.ac.ir The large, planar structure of stilbene (B7821643) derivatives like FBA 151 promotes these interactions with the surface of cellulose or other fibers. nih.gov
Hydrogen bonds: These can form between the functional groups on the brightener molecule and the hydroxyl groups present on the surface of natural fibers like cotton. icrc.ac.ir
Kinetic and thermodynamic studies on analogous compounds, such as FBA 113 on cotton, show that the adsorption process can be complex. icrc.ac.ir The dyeing behavior often corresponds to the Freundlich isotherm model, which suggests a multilayer adsorption process on a heterogeneous surface. icrc.ac.iricrc.ac.ir This means that after an initial layer of brightener molecules adheres to the fiber, subsequent layers can build upon the first, a process facilitated by the aggregation of the large brightener molecules. icrc.ac.ir This physical, multi-layer attachment is crucial for achieving a high degree of whiteness on the textile material.
Process Optimization and Performance Enhancement in Textile Finishing
Optimizing the application process of C.I. Fluorescent Brightener 151 is critical for maximizing its whitening efficacy and ensuring consistent results in textile finishing. Performance is dependent on several key parameters that influence the rate and extent of adsorption onto the fabric.
Key optimization parameters include:
Temperature: Studies on similar brighteners show that temperature significantly affects performance. For instance, an optimal dyeing temperature for FBA 113 on cotton was found to be 323 K (50°C). icrc.ac.iricrc.ac.ir
Time: The duration of the treatment must be sufficient to reach dyeing equilibrium. For some exhaust processes, this can be around 120 minutes. icrc.ac.iricrc.ac.ir
Auxiliaries (Electrolytes): The addition of salts, such as potassium chloride (KCl), is a common strategy to enhance performance. icrc.ac.ir Electrolytes help to reduce the electrostatic repulsion between the anionic brightener and the negatively charged surface of fibers like cotton in an aqueous solution, thereby promoting higher exhaustion of the brightener onto the fabric. icrc.ac.ir
pH: The pH of the treatment bath must be controlled. For certain processes, a pH range of 5-7 is recommended, which may be adjusted with agents like acetic acid. made-in-china.com
The Taguchi method, a statistical approach for experimental design, has been successfully employed to optimize the whitening process for other brighteners, demonstrating its potential for systematically determining the most influential factors and their optimal levels. nih.gov
Below is a table summarizing typical parameters investigated for process optimization in textile whitening with fluorescent brighteners.
| Parameter | Range/Value | Purpose | Supporting Evidence |
| Temperature | 323 K - 363 K (50°C - 90°C) | To control the rate of dye diffusion and adsorption. | Optimal temperature for FBA 113 on cotton was found to be 323 K. icrc.ac.ir |
| Time | 5 - 240 minutes | To achieve dyeing equilibrium. | Equilibrium time for FBA 113 was 120 minutes. icrc.ac.ir |
| Electrolyte (e.g., KCl) | 20 g/L | To reduce electrostatic repulsion and enhance exhaustion. | Addition of 20 g/L KCl was found to be most appropriate for FBA 113 dyeing. icrc.ac.ir |
| pH | 4 - 8 | To ensure stability of the brightener and optimal fiber condition. | Some processes require pH adjustment to 4-5 with acetic acid. made-in-china.com |
Integration in Paper and Pulp Manufacturing Processes
Fluorescent brighteners are essential additives in the paper industry to achieve the high levels of whiteness and brightness demanded by the market. researchgate.netippta.co Stilbene derivatives are the most common class of OBAs used in papermaking. ippta.coeuroplas.com.vn These brighteners are categorized based on the number of sulfonic acid groups in their structure, which dictates their solubility and affinity for pulp fibers. researchgate.netippta.co
Di-sulphonated OBAs: This type, which likely includes C.I. Fluorescent Brightener 151, is characterized by very good affinity for pulp fibers but has limited solubility. researchgate.netippta.co These properties make it highly suitable for application in the wet-end of the papermaking process, where it is added directly to the pulp slurry. researchgate.netippta.co
Tetra-sulphonated OBAs: These offer a balance of medium affinity and good solubility, making them versatile for use at the wet-end, in the size-press , or in coatings . researchgate.netshine-tex.com
Hexa-sulphonated OBAs: With lower affinity for pulp fibers, these are primarily used in surface coatings where high brightness is required. researchgate.netshine-tex.com
The performance of C.I. Fluorescent Brightener 151 in papermaking can be influenced by other chemical additives. Fillers like talc (B1216) and calcium carbonate, which are inherently yellowish, can be made to appear whiter. raytopoba.com However, sizing agents like rosin (B192284) and precipitants like aluminum sulfate (B86663) can negatively impact the brightener's effectiveness and must be carefully managed. raytopoba.com
The table below outlines the application points for different types of stilbene-based brighteners in paper manufacturing.
| Brightener Type | Number of Sulfonic Groups | Key Characteristics | Primary Application Point |
| Di-sulphonated | 2 | High affinity, limited solubility | Wet-end of papermaking. researchgate.netippta.co |
| Tetra-sulphonated | 4 | Medium affinity, good solubility | Wet-end, size-press, coating. researchgate.net |
| Hexa-sulphonated | 6 | Low affinity, high solubility | Surface coating applications. researchgate.netshine-tex.com |
Formulation and Performance in Detergent Systems
Optical brightening agents are a key component in modern laundry detergent formulations, designed to enhance the visual appearance of fabrics by making them seem cleaner and brighter. stppgroup.commimozagulf.com During the manufacturing of textiles, fabrics are often treated with brighteners, but this initial treatment can be progressively removed through successive washes. stppgroup.com The role of OBAs in detergents is to deposit onto the fibers during the wash cycle, effectively replacing the lost brightener and counteracting the natural yellowing that occurs over time. stppgroup.comdirtylabs.com
Stilbene derivatives are widely used for this purpose. dirtylabs.com A key performance characteristic for a detergent brightener is its ability to adsorb onto the fabric from the wash liquor and resist being rinsed away. stppgroup.comdirtylabs.com The effectiveness of C.I. Fluorescent Brightener 151 in a detergent formulation would depend on properties such as:
Substantivity: A suitable affinity for various fibers (e.g., cellulose, polyamide) to ensure deposition during the wash. raytopoba.com
Solubility: Good solubility in water is essential, especially for liquid detergent formulations. raytopoba.com
Stability: Resistance to other detergent components, including bleaches (both chlorine and oxygen-based) and varying pH levels, is crucial for maintaining performance. raytopoba.com
For example, the stilbene biphenyl (B1667301) derivative CBS-X is noted for its excellent resistance to chlorine bleaching and its high solubility, making it particularly effective in liquid detergents and for low-temperature washes. raytopoba.comispigment.com These are the types of performance metrics relevant to the application of C.I. Fluorescent Brightener 151 in detergent systems.
Utilization in Polymer, Coating, and Pigment Industries
In the polymer, coating, and pigment industries, fluorescent brighteners are used to improve the initial color and mask the inherent yellowing of materials. specialchem.com This enhances the aesthetic quality and perceived value of the final products. europlas.com.vn
Polymers: C.I. Fluorescent Brightener 151 can be incorporated into various plastics to provide a brighter, more vibrant appearance. europlas.com.vn The brightener works by absorbing UV light and re-emitting it as blue light, which counteracts the yellowish cast often found in polymers. specialchem.comeuroplas.com.vn This is a different mechanism from pigments like titanium dioxide, which provide whiteness by covering the substrate. cnldchem.com The effectiveness of the brightener depends on the polymer type, processing conditions, and potential interactions with other additives like UV absorbers or white pigments, which can sometimes reduce the whitening effect. specialchem.com
Common plastics where fluorescent brighteners are used include:
Thermoplastics (e.g., Polyvinyl Chloride - PVC, Polyethylene - PE, Polypropylene - PP, ABS). raytopoba.comobachemical.com
Molded products, films, and sheets. specialchem.com
Synthetic leather. specialchem.com
| Industry | Application | Function of Brightener | Compatible Materials |
| Polymers | Incorporation into resin | To mask yellowing and improve initial color. specialchem.com | PVC, PE, PP, ABS, Molded Thermoplastics, Films. specialchem.comraytopoba.com |
| Coatings | Additive in paints & lacquers | To enhance whiteness and brighten colors. specialchem.com | Clear and pigmented lacquers, paints, inks. specialchem.com |
| Pigments | Use alongside pigments | To increase the brilliancy of colored articles. specialchem.com | Can be affected by UV-absorbing pigments like TiO₂. specialchem.com |
Emerging and Specialized Technical Applications (e.g., as a research reagent or intermediate)
Beyond its large-scale industrial uses, C.I. Fluorescent Brightener 151 and similar stilbene-based compounds have potential in more specialized technical fields. Their inherent fluorescence makes them valuable tools in scientific research and as building blocks in chemical synthesis.
Research Reagent/Fluorochrome: Fluorescent dyes are widely used in biological and chemical research for visualization. nih.gov Similar stilbene derivatives, such as C.I. Fluorescent Brightening Agent 28, are classified as fluorochromes with a known affinity for cellulose and chitin. nih.gov This suggests a potential application for FBA 151 as a fluorescent stain in microscopy or as a contrast agent to visualize specific structures. nih.gov
Chemical Intermediate: The synthesis of complex triazine-stilbene OBAs involves multi-step chemical reactions. ippta.co Compounds like 4,4'-diaminostilbene-2,2'-disulfonic acid serve as a core backbone onto which other chemical groups are added. ippta.co As a distinct stilbene derivative, C.I. Fluorescent Brightener 151 could potentially serve as a valuable intermediate for the synthesis of new, more advanced fluorescent materials with tailored properties for specific high-tech applications.
Environmental Behavior and Ecotoxicological Research on C.i. Fluorescent Brightener 151 9ci
Environmental Distribution and Compartmentalization Studies
Due to its use in products like laundry detergents, textiles, and paper, C.I. Fluorescent Brightener 151 is expected to be released into the environment, primarily through wastewater. industrialchemicals.gov.auindustrialchemicals.gov.au The main environmental compartments affected are anticipated to be surface water, sediment, and soil. industrialchemicals.gov.au
Presence in Aquatic Systems (Rivers, Lakes)
Upon release into aquatic environments, fluorescent brightening agents (FBAs) like C.I. Fluorescent Brightener 151 can persist and be detected in river and lake waters. researchgate.net While specific monitoring data for C.I. Fluorescent Brightener 151 in various aquatic systems is not extensively detailed in the provided search results, the general behavior of similar stilbene-based FBAs indicates their potential for widespread distribution. heraproject.com These compounds exist as anions in water at typical environmental pH levels. industrialchemicals.gov.au
Adsorption Potential to Soil and Sediment
C.I. Fluorescent Brightener 151 and similar FBAs exhibit a strong tendency to adsorb to solids. industrialchemicals.gov.au This is a critical factor in their environmental distribution. In wastewater treatment plants (STPs), a significant portion of these chemicals is removed from the water phase by adsorbing onto sewage sludge. industrialchemicals.gov.auheraproject.com When these biosolids are applied to agricultural land, the brightener is introduced into the soil environment. industrialchemicals.gov.auoecd.org Similarly, any portion of the brightener that is discharged with treated effluent into surface waters will likely adsorb to suspended solids and eventually settle into the sediment. industrialchemicals.gov.auoecd.org
The adsorption coefficients (Koc) for the structurally similar Fluorescent Brightener 71 have been measured in various soils and sediments, with values indicating low mobility. industrialchemicals.gov.au For instance, in sands, sandy loams, and loamy sands, Koc values ranged from 860 to 2,240 L/kg. industrialchemicals.gov.au In river sediments, Koc values for the (Z)- and (E)-isomers were 1,025 and 4,186 L/kg, respectively. industrialchemicals.gov.au This strong adsorption suggests that C.I. Fluorescent Brightener 151 is unlikely to leach significantly from soil into groundwater. industrialchemicals.gov.au
Table 1: Adsorption Coefficients (Koc) for a Structurally Similar Fluorescent Brightener (FB-71)
| Matrix | Koc (L/kg) | Mobility |
|---|---|---|
| Sands, Sandy Loams, Loamy Sands | 860 - 2,240 | Low |
| River Sediment (Z-isomer) | 1,025 | Low |
| River Sediment (E-isomer) | 4,186 | Low |
Data sourced from a study on the structurally similar Fluorescent Brightener 71. industrialchemicals.gov.au
Degradation Pathways and Transformation Products
The persistence of C.I. Fluorescent Brightener 151 in the environment is influenced by its degradation through various physical and biological processes.
Photodegradation Mechanisms and Kinetics in Aquatic Environments
Photodegradation is considered a significant pathway for the breakdown of stilbene-based fluorescent brightening agents in sunlit surface waters. industrialchemicals.gov.auoecd.org The process involves the absorption of ultraviolet light, which can lead to the photo-oxidative cleavage of the central stilbene (B7821643) structure. industrialchemicals.gov.au This can result in the formation of various degradation products, including alcohols and aldehydes, which may further break down into more persistent derivatives. industrialchemicals.gov.au Laboratory studies on similar FBAs have shown half-lives due to direct photolysis in the range of 3 to 6 hours. industrialchemicals.gov.auoecd.org A mass balance study conducted in a Swiss lake determined that photolysis accounted for approximately 50% of the removal of a similar FBA. heraproject.com
Biodegradation Studies and Elimination from Wastewater by Adsorption onto Sludge
Fluorescent whitening agents are generally considered to be poorly biodegradable in standard tests. heraproject.com Studies on structurally similar compounds have shown very low levels of biodegradation. industrialchemicals.gov.auoecd.org For example, C.I. Fluorescent Brightener 220 showed only 1.2% biodegradation over 28 days in one study. oecd.org
However, elimination from wastewater is often high due to strong adsorption onto sewage sludge. heraproject.comoecd.orgoecd.org In wastewater treatment plants, the removal of these compounds can be greater than 75% and in some cases over 95%, primarily through this adsorption mechanism. oecd.org One study on a similar FWA (FWA-1) in a Swiss wastewater treatment plant revealed an 85% adsorption rate onto sludge. heraproject.com Another study on a different brightener showed an elimination by adsorption of 83.6% after 24 hours. oecd.org
Table 2: Elimination of Similar Fluorescent Brighteners in Wastewater Treatment
| Compound | Elimination Method | Elimination Rate (%) | Time | Reference |
|---|---|---|---|---|
| C.I. Fluorescent Brightener 28/113 | Adsorption | 83.6 | 24 hours | oecd.org |
| C.I. Fluorescent Brightener 220 | Adsorption | >75 to >95 | - | oecd.org |
| FWA-1 | Adsorption onto sludge | 85 | - | heraproject.com |
Atmospheric Degradation via Photochemically Produced Radicals
While direct release to the atmosphere is not a primary concern for C.I. Fluorescent Brightener 151 due to its nature as a salt, the potential for atmospheric degradation of any volatilized fraction can be estimated. oecd.org The calculated half-life for the indirect photolysis of a similar compound, C.I. Fluorescent Brightener 28/113, by photochemically produced radicals in the air is estimated to be 1.2 hours. oecd.org For another related compound, C.I. Fluorescent Brightener 220, the calculated mean half-life for indirect photolysis by OH radicals and ozone was 1.6 hours for both its cis- and trans-isomers. oecd.org However, due to the negligible vapor pressure of these compounds, this degradation pathway is not considered environmentally relevant. oecd.org
Ecotoxicity Studies on Non-Human Organisms and Ecosystems
Comprehensive searches of publicly available scientific literature and databases did not yield specific experimental data for C.I. Fluorescent Brightener 151 regarding its direct effects on aquatic or terrestrial organisms. The following sections reflect this lack of specific data.
There is no specific data available from acute toxicity studies of C.I. Fluorescent Brightener 151 on terrestrial organisms like the earthworm (Eisenia fetida). Such studies, typically conducted following guidelines like OECD TG 207, are used to determine the short-term lethal concentration (LC50) of a chemical in soil.
Environmental Monitoring and Risk Assessment Methodologies
While specific values for C.I. Fluorescent Brightener 151 are not available, the methodologies for assessing the environmental risk of chemical substances are well-established. These include the calculation of the Predicted No Effect Concentration (PNEC) and Risk Characterization Ratios (RCR).
The Predicted No Effect Concentration (PNEC) is an estimate of the concentration of a chemical below which adverse effects in the ecosystem are not expected to occur. epa.gov It is a key value in environmental risk assessment. The PNEC is derived from the results of ecotoxicity tests (such as LC50, EC50, or No Observed Effect Concentration - NOEC) by dividing the lowest reliable toxicity value by an appropriate assessment factor (AF). The AF accounts for uncertainties in extrapolating from laboratory test results on a limited number of species to the entire ecosystem.
The table below illustrates the general methodology for PNEC calculation based on available toxicity data.
| Data Type Available (Lowest Value from Ecotoxicity Tests) | Assessment Factor (AF) | PNEC Calculation Formula |
| At least one short-term L(E)C50 from each of three trophic levels (fish, daphnia, algae) | 1000 | PNEC = L(E)C50 / 1000 |
| One long-term NOEC (e.g., fish or daphnia) | 100 | PNEC = NOEC / 100 |
| Two long-term NOECs from species representing two trophic levels | 50 | PNEC = NOEC / 50 |
| Three long-term NOECs from species representing three trophic levels | 10 | PNEC = NOEC / 10 |
This table represents a generalized approach; specific assessment factors may vary based on regulatory frameworks and data quality.
For example, a PNEC for the aquatic environment (PNECaqua) can be derived from a chronic 21-day NOEC study on Daphnia. Similarly, a PNEC for soil (PNECsoil) can be calculated from an acute earthworm LC50 value using an AF of 1000.
The Risk Characterization Ratio (RCR) is a tool used to quantify the potential risk posed by a chemical to an environmental compartment. It is calculated by comparing the Predicted Environmental Concentration (PEC) of a substance with its Predicted No Effect Concentration (PNEC). epa.gov
RCR = PEC / PNEC
The PEC is the estimated concentration of a chemical that is expected to be found in the environment, derived from monitoring data or exposure models. epa.gov
An RCR value below 1 suggests that the chemical is unlikely to pose a significant risk to the organisms in that specific environmental compartment, as the expected exposure is below the concentration predicted to cause harm. epa.gov An RCR at or above 1 indicates a potential risk, which may trigger a need for more in-depth assessment or risk management measures.
The table below provides an interpretation of RCR values.
| RCR Value | Interpretation | Implication |
| < 1 | Risk is not indicated | The substance is considered unlikely to pose a threat to the environmental compartment. |
| ≥ 1 | Risk is indicated | Further information may be required, or risk reduction measures should be considered. |
This table provides a general framework for RCR interpretation.
Analytical Methodologies and Characterization Techniques for C.i. Fluorescent Brightener 151 9ci
Spectroscopic Analysis
Spectroscopy is a cornerstone in the analysis of fluorescent compounds like C.I. Fluorescent Brightener 151. It leverages the interaction of the molecule with electromagnetic radiation to provide information on its concentration, structure, and photophysical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Adsorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantitative analysis of C.I. Fluorescent Brightener 151 in solutions. phosphortech.com This method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. icrc.ac.ir The absorbance is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law. icrc.ac.ir For C.I. Fluorescent Brightener 151 (Coumarin 151), the maximum absorption wavelength (λmax) is typically observed around 384 nm in ethanol (B145695). photochemcad.com
UV-Vis spectroscopy is also instrumental in studying the adsorption behavior of fluorescent brighteners onto various substrates, such as textiles or activated carbon. icrc.ac.irresearchgate.net By measuring the change in the concentration of the brightener in a solution before and after exposure to an adsorbent, the amount of adsorbed substance can be calculated. researchgate.net These studies are crucial for understanding the efficiency of dyeing processes or the removal of such compounds from wastewater. Kinetic and thermodynamic parameters of adsorption can be determined by monitoring the absorbance over time and at different temperatures. icrc.ac.iricrc.ac.ir The data obtained can be fitted to various isotherm models, such as the Langmuir or Freundlich models, to describe the equilibrium and mechanism of adsorption. researchgate.neticrc.ac.ir
Table 1: UV-Vis Absorption Data for C.I. Fluorescent Brightener 151 (Coumarin 151)
| Parameter | Value | Solvent |
|---|---|---|
| Absorption Wavelength (λmax) | 384 nm | Ethanol |
| Molar Extinction Coefficient (ε) | 17,000 M⁻¹cm⁻¹ | Ethanol |
Data sourced from PhotochemCAD photochemcad.com
Fluorescence Spectroscopy for Emission Characteristics and Detection
Fluorescence spectroscopy is an exceptionally sensitive and specific technique for analyzing C.I. Fluorescent Brightener 151. biocompare.com This method involves exciting the molecule at its absorption wavelength and measuring the light it subsequently emits at a longer wavelength. biocompare.comresearchgate.net As a fluorescent compound, C.I. Fluorescent Brightener 151 absorbs invisible ultraviolet light and re-emits it as visible blue light, which is the basis of its brightening effect. researchgate.net
This technique is the method of choice for detecting trace amounts of the compound due to its high sensitivity, which can be 10 to 1000 times greater than UV-Vis spectroscopy. biocompare.comgimitec.com It is used to determine the compound's key emission characteristics, such as its maximum emission wavelength and fluorescence quantum yield—a measure of its fluorescence efficiency. photochemcad.com The fluorescence emission spectrum of C.I. Fluorescent Brightener 151 in ethanol shows a maximum at approximately 485 nm when excited at 384 nm. photochemcad.com The technique is also used to study how the compound's environment, such as solvent polarity or the presence of other substances, affects its fluorescence properties. researchgate.net
Table 2: Photophysical Properties of C.I. Fluorescent Brightener 151 (Coumarin 151)
| Parameter | Value | Conditions |
|---|---|---|
| Excitation Wavelength | 384 nm | In Ethanol |
| Emission Wavelength | 485 nm | In Ethanol |
| Fluorescence Quantum Yield (ΦF) | 0.53 | In Ethanol |
Data sourced from PhotochemCAD photochemcad.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of C.I. Fluorescent Brightener 151. researchgate.netresearchgate.net This technique provides detailed information about the carbon-hydrogen framework of the molecule. The two most common types of NMR used are Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy. researchgate.net
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of chemically non-equivalent carbon atoms in the molecule. researchgate.net While ¹³C NMR is less sensitive due to the low natural abundance of the ¹³C isotope, it offers a wider spectral range and less signal overlap, making spectra simpler to interpret. researchgate.net For complex structures, two-dimensional (2D) NMR techniques can be employed to establish connectivity between atoms. By analyzing the chemical shifts, coupling constants, and signal intensities in the NMR spectra, the precise molecular structure of C.I. Fluorescent Brightener 151 can be confirmed, distinguishing it from isomers or related compounds. rsc.orgkpi.ua
Chromatographic Separation and Quantification
Chromatographic methods are essential for separating C.I. Fluorescent Brightener 151 from complex matrices before its quantification. These techniques are particularly important for analyzing samples from commercial products or environmental sources.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of fluorescent brighteners. newclothmarketonline.comnih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). patsnap.com For C.I. Fluorescent Brightener 151, a reversed-phase C18 column is commonly used. patsnap.com
Following separation by HPLC, the compound can be detected by a UV-Vis or a fluorescence detector. newclothmarketonline.com A Diode Array Detector (DAD) can provide UV spectra for peak identification, while a Fluorescence Detector (FLD) offers higher sensitivity and selectivity for fluorescent compounds. researchgate.netnewclothmarketonline.com The external standard method is typically used for quantification, where the peak area of the analyte in the sample is compared to that of a known standard concentration. newclothmarketonline.com HPLC methods have been developed for the simultaneous detection of multiple fluorescent brighteners in various products. newclothmarketonline.compatsnap.com
Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Fluorescence (FLR) Detectors
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and higher resolution and sensitivity. gimitec.com This is achieved by using columns with smaller particle sizes (<2 µm), which requires instrumentation capable of handling higher backpressures.
For the analysis of C.I. Fluorescent Brightener 151, UPLC is often coupled with both Photodiode Array (PDA) and Fluorescence (FLR) detectors. fda.govfda.gov
UPLC-PDA: The ACQUITY UPLC PDA detector provides high-quality spectral data across a range of UV-Vis wavelengths. This is particularly useful for confirming the identity of the brightener by comparing its UV spectrum against a reference and for assessing peak purity. fda.gov
UPLC-FLR: The ACQUITY UPLC FLR detector is optimized for UPLC analysis, featuring a low-volume flow cell that enhances the signal-to-noise ratio, resulting in exceptional sensitivity. waters.comscientificservices.eu This makes it ideal for detecting and quantifying trace levels of C.I. Fluorescent Brightener 151. fda.govfda.gov The FLR detector offers significantly greater sensitivity (≥10-fold) compared to the PDA detector for these compounds. fda.gov
The combination of UPLC with tandem PDA and FLR detection provides a powerful platform for the rapid, sensitive, and specific analysis of C.I. Fluorescent Brightener 151, allowing for reliable screening and quantification even in complex matrices. fda.govfda.gov
Table 3: Compound Names Mentioned in Article
| Compound Name | Synonym(s) | CAS Number |
|---|---|---|
| C.I. Fluorescent Brightener 151 (9CI) | Coumarin 151, 7-Amino-4-(trifluoromethyl)coumarin | 53518-15-3 |
| C.I. Fluorescent Brightener 28 | Calcofluor White M2R, Tinopal UNPA-GX | 4404-43-7 |
| Tinopal CBS-X | Disodium 4,4'-bis(2-sulfostyryl)biphenyl | 27344-41-8 |
| C.I. Fluorescent Brightener 113 | - | 12224-02-1 |
| Ethanol | Ethyl alcohol | 64-17-5 |
| Acetonitrile | - | 75-05-8 |
| Ammonium acetate | - | 631-61-8 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique frequently used for the separation and qualitative identification of fluorescent brighteners. sigmaaldrich.com Its utility lies in its speed, simplicity, and high matrix tolerance, making it suitable for rapid screening and reaction monitoring. sigmaaldrich.comcapes.gov.br For the analysis of FWAs, the method typically involves spotting an extract of the sample onto a stationary phase, such as a silica (B1680970) gel or cellulose (B213188) plate, and developing it with a suitable mobile phase. mst.dkmds-usa.com
The separation is based on the differential partitioning of the FWA components between the stationary and mobile phases. Due to their inherent fluorescence, the separated spots of compounds like C.I. Fluorescent Brightener 151 are easily visualized under ultraviolet (UV) light, often at wavelengths of 254 nm or 365 nm. mst.dkunimi.it The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for preliminary identification by comparing it to that of a known standard. unimi.it
Research has demonstrated the use of various solvent-absorbent systems to effectively separate different classes of optical brighteners. capes.gov.br For instance, silica gel plates are common, with mobile phases tailored to the specific polarity of the target compounds. mst.dkunimi.it
Table 1: Example TLC Systems for Fluorescent Compound Analysis
| Stationary Phase | Mobile Phase Composition | Application Notes | Source(s) |
| Silica Gel on Aluminum Foil | Dichloromethane | Separation of cotton- and polyester-intended optical brightening agents (OBAs). | mst.dk |
| Silica Gel (ALUGRAM® Xtra SIL G/UV) | 2-propanol: acetone: ammonia (B1221849) (22:1:2) | Separation of fluorescent dyes and optical brighteners in commercial paints. | unimi.it |
Integration with Mass Spectrometry (MS) for Comprehensive Identification
While TLC provides rapid separation, its identification power is limited. For unambiguous structural elucidation and confirmation, TLC is often coupled with Mass Spectrometry (MS). This hyphenated technique, TLC-MS, allows for the precise mass determination of the compounds separated on the TLC plate. The typical procedure involves eluting the separated spot from the plate and introducing it into the mass spectrometer.
More commonly, Liquid Chromatography (LC) is coupled with MS (LC-MS) or tandem MS (LC-MS/MS) for the comprehensive analysis of FWAs. amazonaws.comresearchgate.net These methods offer superior separation efficiency and sensitivity. tandfonline.comchromatographyonline.com Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of the analyte, which is indispensable for identifying unknown brighteners or for confirming the structure of compounds for which analytical standards are not available. amazonaws.comtandfonline.com
Electrospray ionization (ESI) is a common ion source used for analyzing polar, thermally labile molecules like the sulfonated stilbene (B7821643) derivatives that constitute many FWAs. tandfonline.comresearchgate.net Analysis can be performed in both positive and negative ion modes to gather comprehensive structural data. tandfonline.comresearchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of the elemental composition of the brightener. tandfonline.com For example, the analysis of a tetrasulfonated stilbene derivative (a class of compounds similar to many commercial FWAs) using ESI-MS showed a prominent m/z value of 1075.1797 in the negative-ion mode, corresponding to the [M-H]⁻ species. tandfonline.comresearchgate.net
Table 2: Representative Mass Spectrometry Parameters for FWA Analysis
| Parameter | Setting | Purpose | Source(s) |
| Ion Source | Electrospray Ionization (ESI) | Suitable for ionizing polar FWA molecules. | mdpi.comgoogle.com |
| Detection Mode | Positive and/or Negative Ion Mode | Provides complementary molecular and fragment ion information. | tandfonline.comresearchgate.net |
| Analysis Type | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity for quantitative analysis. | mdpi.comgoogle.com |
| Spray Voltage | ~5500 V | Optimizes the ionization process. | mdpi.comgoogle.com |
| Ion Source Temp. | 450-500 °C | Aids in desolvation of the analyte ions. | mdpi.comgoogle.com |
Other Advanced Analytical Techniques
Beyond standard chromatographic methods, other advanced techniques provide deeper insights into the physicochemical properties and behavior of C.I. Fluorescent Brightener 151.
Zeta-Potential Measurements
Zeta-potential measurements are used to determine the surface charge of particles in a colloidal dispersion. This technique is particularly relevant for understanding the interaction between anionic FWAs and substrates like cellulose fibers (cotton), which also carry a negative surface charge in water. icrc.ac.ir The adsorption of the brightener onto the fabric is influenced by electrostatic forces. The addition of electrolytes, such as potassium chloride (KCl), can shield the repulsive forces between the dye and fiber, thereby promoting adsorption. icrc.ac.ir Zeta-potential analysis helps in optimizing dyeing parameters by providing a quantitative measure of these surface charge interactions. icrc.ac.ir
Calorimetry
Calorimetry is employed to study the thermodynamics of the dyeing process. By measuring the heat changes associated with the adsorption of the FWA onto a substrate, key thermodynamic parameters can be determined. A study on C.I. Fluorescent Brightener 113, a compound with a similar stilbene core structure, used calorimetry to evaluate the enthalpy (ΔH⁰), entropy (ΔS⁰), and Gibbs free energy (ΔG⁰) of the dyeing process on cotton. icrc.ac.iricrc.ac.ir The findings indicated that the adsorption was an exothermic and spontaneous process, providing fundamental knowledge for optimizing dyeing conditions such as temperature. icrc.ac.iricrc.ac.ir
Table 3: Thermodynamic Parameters for FWA 113 Adsorption on Cotton
| Parameter | Value | Interpretation | Source(s) |
| Enthalpy (ΔH⁰) | -26.58 kJ/mol | The dyeing reaction is exothermic (releases heat). | icrc.ac.ir |
| Entropy (ΔS⁰) | 34.19 J/mol·K | The randomness at the solid-liquid interface increases during adsorption. | icrc.ac.ir |
| Gibbs Free Energy (ΔG⁰) | Negative | The adsorption process is spontaneous under the tested conditions. | icrc.ac.ir |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ionic species based on their electrophoretic mobility in an electric field. nih.gov For natively fluorescent analytes like C.I. Fluorescent Brightener 151, CE coupled with a Laser-Induced Fluorescence (LIF) detector offers exceptionally high sensitivity and selectivity. nih.govresearchgate.net This method is advantageous due to its low sample and solvent consumption, high separation efficiency, and rapid analysis times. CE-LIF is particularly well-suited for the analysis of complex mixtures and for detecting trace amounts of FWAs in various matrices. amazonaws.comresearchgate.net
Light Scattering Techniques
Dynamic Light Scattering (DLS) is an analytical technique used to determine the size distribution of small particles or molecules in a solution. For FWAs, DLS can provide valuable information about their state of aggregation in solution, which can affect their dyeing performance and optical properties. icrc.ac.ir The technique works by measuring the temporal fluctuations in the intensity of light scattered by the molecules as they undergo Brownian motion. This information can be correlated to the hydrodynamic radius of the particles, revealing whether the brightener exists as individual molecules or as larger aggregates. researchgate.net
Method Validation and Interlaboratory Studies for Reliable Detection and Quantification
The reliable detection and quantification of C.I. Fluorescent Brightener 151 (9CI) are essential for quality control in manufacturing, ensuring product consistency, and for monitoring its presence in various matrices such as textiles, papers, and detergents. Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. While specific public data on method validation and interlaboratory studies for C.I. Fluorescent Brightener 151 are limited, the principles and practices can be inferred from methodologies established for analogous fluorescent whitening agents (FWAs), particularly those of the stilbene class.
The validation of analytical methods for fluorescent brighteners typically assesses several key performance parameters to ensure the data generated is accurate, precise, and reliable. These parameters include linearity, sensitivity (limits of detection and quantification), precision, accuracy (recovery), and specificity.
Key Method Validation Parameters
Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection and spectrophotometry, are commonly used for the analysis of FWAs. usgs.gov3nh.com The validation of these methods involves a series of experiments to establish their performance characteristics.
Linearity: This parameter assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. For FWAs, a linear relationship is typically observed between the concentration and the fluorescence emission or chromatographic peak area. ncsu.edu Studies on similar FWAs have shown excellent linearity, with coefficients of determination (R²) often exceeding 0.99. ncsu.edu
Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For various FWAs, methods have been developed with high sensitivity, reaching into the parts-per-billion (ppb) or even lower ranges, which is crucial for detecting trace amounts in environmental or product samples.
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Variation observed when the analysis is performed by one operator on one instrument over a short period.
Intermediate Precision (Inter-day precision): Variation within a laboratory over different days, by different analysts, or with different equipment.
Accuracy (Recovery): Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage of the analyte recovered is calculated. Acceptable recovery rates are essential for quantitative analysis.
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. Chromatographic methods like HPLC are particularly effective in separating the target FWA from interfering substances. usgs.gov
The following table summarizes typical performance characteristics from validated methods for fluorescent whitening agents analogous to C.I. Fluorescent Brightener 151.
Table 1: Typical Performance Characteristics of Validated Analytical Methods for Fluorescent Whitening Agents
| Parameter | Typical Performance Metric | Significance |
| Linearity (R²) | > 0.99 | Ensures a proportional response of the instrument to the analyte concentration over a defined range. |
| LOD | 0.01 - 10 µg/L | Defines the smallest amount of the analyte that can be reliably detected. |
| LOQ | 0.03 - 125 µg/kg | Establishes the lowest concentration that can be accurately and precisely quantified. |
| Accuracy (Recovery) | 75% - 115% | Demonstrates the method's ability to measure the true amount of the analyte, free from systemic error. |
| Precision (RSD) | < 15% | Indicates the random error of the method; lower values signify higher precision. |
Interlaboratory Studies
While specific interlaboratory studies for C.I. Fluorescent Brightener 151 are not publicly documented, such studies are a cornerstone of method validation at a higher level. Interlaboratory studies, or round-robin tests, involve multiple laboratories analyzing the same set of samples to assess the reproducibility of an analytical method.
The primary goals of these studies are:
To establish the method's performance across different laboratories, equipment, and analysts.
To identify and understand potential sources of variability in the method.
To certify reference materials by establishing a consensus value for the analyte concentration.
To provide confidence in the method's robustness for widespread use in quality assurance and regulatory compliance. afinechem.com
Regulatory and Standardization Aspects in Industrial Contexts
Global and Regional Regulatory Frameworks Governing Industrial Chemical Use
Regulatory bodies worldwide have established comprehensive frameworks to manage the risks associated with industrial chemicals. These regulations often dictate where and how fluorescent brighteners like C.I. 151 can be used, with a strong emphasis on consumer safety and environmental health.
Fluorescent Brightening Agents (FBAs) are generally prohibited from being used as direct color additives in food products. fda.gov Their use in materials that come into contact with food is also strictly controlled.
In the United States, any substance intended for use in food contact materials must be authorized by the Food and Drug Administration (FDA) through a food contact notification (FCN), be considered Generally Recognized as Safe (GRAS), or meet the criteria for other specific exemptions. fda.govpackaginglaw.com This process involves a thorough scientific safety assessment to ensure that any migration of the substance to food is safe for consumers. fda.gov
In the European Union, Germany's Federal Institute for Risk Assessment (BfR) provides specific recommendations for paper and board intended for food contact. According to BfR Recommendation XXXVI, optical brighteners are permitted in the production of food contact paper and board, but they must not migrate into the foodstuff. bund.de Compliance is verified using standardized testing methods (DIN EN 648), which require a specific evaluation score to be met. bund.de These strict non-migration requirements effectively prohibit the presence of C.I. Fluorescent Brightener 151 in the final food product.
A summary of the regulatory status concerning food matrices is presented below.
| Jurisdiction | Regulation/Body | Stipulation for Fluorescent Brighteners |
| United States | Food and Drug Administration (FDA) | Prohibited as direct food additives. fda.gov For food contact materials, requires pre-market authorization (e.g., FCN) to ensure migration to food is safe. fda.govpackaginglaw.com |
| European Union | German Federal Institute for Risk Assessment (BfR) Recommendation XXXVI | Permitted in the manufacture of paper and board for food contact, provided they do not migrate to the food. bund.de |
The regulatory status of C.I. Fluorescent Brightener 151 varies by application, with specific rules for industries like textiles, paper, and cosmetics.
Textiles: C.I. Fluorescent Brightener 151 is used in the textile industry to enhance the whiteness of fibers such as cellulose (B213188) and wool. epa.gov While widely used, certain eco-labeling standards may impose restrictions. For instance, textile services certified with the Nordic Ecolabel are prohibited from using laundry detergents containing optical brightening agents. fineotex.com
Paper: In the paper industry, stilbene (B7821643) derivatives like C.I. 151 are frequently used to achieve high levels of whiteness in both the paper pulp and surface coatings. ijcrt.org Their use must be compatible with other chemicals in the papermaking process and stable under varying pH conditions. epa.gov
Cosmetics: The use of color additives in cosmetic products is strictly regulated in both the US and the EU. europa.eu Additives must be explicitly approved for cosmetic use and listed in relevant inventories. For example, another brightener, Fluorescent Brightener 367, is listed in the EU's cosmetic ingredient inventory for use as a UV absorber. nih.gov However, specific approval for C.I. Fluorescent Brightener 151 in major markets like the EU or US has not been identified in public databases, and colorants not explicitly permitted are forbidden. europa.eu
Industry Standards and Best Practices for Application and Quality Control
To ensure consistent performance and product quality, industries have developed standards and best practices for the application and quality control of fluorescent brighteners.
Application Best Practices:
Substrate Preparation: For optimal results in the paper industry, the pulp should be bleached to a certain level of whiteness before the brightener is added. theasengineers.com
Chemical Purity: The manufacturing process should start with high-purity raw materials to ensure the effectiveness of the final brightener. theasengineers.com
Stability: As fluorescent brighteners can be sensitive to light and other chemicals, aqueous solutions should typically be prepared for immediate use rather than long-term storage. epa.gov In polymer applications, the brighteners must be thermally stable to withstand high processing temperatures. epa.gov
Quality Control Standards:
Spectrophotometric Measurement: In the graphic arts and paper industries, the ISO 13655 standard is crucial. It defines measurement conditions (specifically measurement mode M1) to accurately assess the color of papers containing optical brightening agents, accounting for the fluorescence effect under UV-containing illumination like D50. uklo.edu.mk
Performance Testing: Quality assurance in the textile industry involves rigorous testing to ensure the brightener meets standards for purity, particle size, and fluorescence, leading to consistent product performance. theasengineers.comafinechem.com
Analytical Methods: Advanced analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC) combined with fluorescence or mass spectrometry detectors are used for the sensitive detection and quantification of fluorescent whitening agents in various materials. fda.gov
Environmental Regulations and Compliance for Industrial Discharges and Waste Management
The environmental fate of stilbene-based brighteners is a key consideration in their regulation. These compounds are known to enter aquatic ecosystems primarily through wastewater from industrial processing and domestic laundry. fineotex.comindustrialchemicals.gov.au
Key Environmental Characteristics:
Persistence: Stilbene-derived brighteners are generally persistent and not expected to biodegrade readily in water, soil, or sediment. industrialchemicals.gov.au
Adsorption: During wastewater treatment, these chemicals exhibit strong adsorption to sludge. Modern, efficient purification plants can remove over 90% of brighteners from industrial effluents. epa.gov
Toxicity: While persistent, this class of chemicals is generally considered to have low aquatic toxicity and is not expected to be bioaccumulative. fineotex.com
Regulatory Compliance:
Discharge Limits: Regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the EU's REACH have imposed limits on certain optical brighteners to mitigate their environmental impact. fineotex.com While specific discharge limit values for C.I. 151 are not broadly published, facilities are required to manage their effluents to prevent environmental harm.
Waste Management: Waste generated during the manufacturing of similar stilbene brighteners is typically managed through incineration in specialized facilities equipped with exhaust air cleaning systems. oecd.org Sludge from wastewater treatment plants containing adsorbed brighteners is also often incinerated. oecd.org General best practices for handling spills include preventing the chemical from entering drains and disposing of the material in accordance with local laws and regulations.
Compound Names
Future Research Directions and Innovations for C.i. Fluorescent Brightener 151 9ci
Development of Sustainable Synthesis and Application Processes
A significant thrust in the chemical industry is the development of environmentally benign processes. For compounds like C.I. Fluorescent Brightener 151, this focus extends from its synthesis to its ultimate application, aiming to minimize ecological impact.
The traditional synthesis of triazine-stilbene brighteners often involves multi-step processes that can utilize hazardous reagents and generate significant waste streams. Future research is geared towards incorporating the principles of green chemistry to create more sustainable manufacturing routes.
Key areas of research include:
Alternative Reaction Media: Replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce volatile organic compound (VOC) emissions and simplify product purification. For stilbene-based compounds, phase-transfer catalysis in aqueous two-phase systems presents a promising route to improve reaction efficiency while minimizing organic solvent use.
Catalyst Innovation: The development of novel, highly efficient, and recyclable catalysts can improve reaction yields and reduce energy consumption. Research into enzymatic catalysis or heterogeneous catalysts for the key reaction steps in stilbene (B7821643) derivative synthesis is an active area of exploration.
Atom Economy: Synthetic pathways are being redesigned to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves exploring more direct C-H activation methods or one-pot reaction sequences. The synthesis of symmetrical optical brighteners from 2,4,6-trichloro-1,3,5-triazine and 4,4'-diaminostilbene-2,2'-disulfonic acid is a multi-step process where improving atom economy at each stage is a key goal.
Renewable Feedstocks: Long-term research aims to replace petroleum-derived starting materials with bio-based alternatives. While challenging for complex aromatic structures like those in C.I. Fluorescent Brightener 151, this remains a critical goal for sustainable chemical production.
A comparison of traditional versus potential green synthesis approaches for related stilbene brighteners is outlined below:
| Synthesis Aspect | Traditional Method | Potential Green Chemistry Approach |
| Solvent | Organic solvents (e.g., dimethylformamide) | Water, supercritical CO2, ionic liquids |
| Catalysis | Homogeneous catalysts | Heterogeneous, recyclable catalysts; biocatalysis |
| Energy | High-temperature reactions | Microwave-assisted synthesis, lower energy pathways |
| Waste | Significant by-product and solvent waste | Higher atom economy, reduced by-products, solvent recycling |
The application of fluorescent brighteners, particularly in the textile and paper industries, consumes substantial amounts of water and energy. Innovations in this area focus on improving the efficiency of the brightening process to reduce its environmental footprint.
Future directions include:
High-Affinity Brighteners: Designing molecules with a higher affinity for specific substrates (e.g., cellulosic fibers) would allow for lower dosage requirements and reduced amounts of unadsorbed brightener in wastewater effluents.
Low-Temperature Application Systems: Developing brighteners and application processes that are effective at lower temperatures can significantly decrease the energy consumption associated with heating large volumes of water in dyeing and finishing processes.
Water-Saving Technologies: Research into application methods that use less water, such as foam application or digital printing of brighteners, is gaining traction. These technologies minimize water usage and wastewater generation.
Biodegradability and Persistence: A major environmental concern with stilbene-based brighteners is their low biodegradability and potential for persistence in aquatic environments. While some fluorescent whitening agents are found to be poorly biodegradable, others show significant removal during wastewater treatment. Future research will focus on designing new molecules that retain their fluorescent properties but are more susceptible to degradation after their useful life. An evaluation of related fluorescent brighteners indicated they are persistent but not bioaccumulative or toxic.
Novel Functional Materials and Advanced Applications
Beyond their traditional use as whitening agents, the unique photophysical properties of fluorescent brighteners like C.I. Fluorescent Brightener 151 make them attractive candidates for incorporation into advanced functional materials.
The fluorescence of stilbene derivatives can be sensitive to their local environment, a property that can be harnessed to create "smart" materials that respond to external stimuli.
Chemical Sensors: The fluorescence of the brightener molecule can be quenched or enhanced in the presence of specific analytes, such as metal ions or pollutants. Incorporating C.I. Fluorescent Brightener 151 into polymer matrices or onto solid supports could lead to the development of optical sensors for environmental monitoring or industrial process control.
Thermo- and Photo-responsive Materials: Stilbene derivatives can undergo photoisomerization (from the fluorescent trans-isomer to the non-fluorescent cis-isomer) upon exposure to UV light, leading to a change in their optical properties. This phenomenon can be exploited to create photo-switchable or photochromic materials. Additionally, the formation of excimers (excited-state dimers) at high concentrations can lead to temperature-dependent fluorescence, opening possibilities for creating materials that act as temperature sensors.
While primarily used on textiles and paper, the application of C.I. Fluorescent Brightener 151 and related compounds on non-traditional substrates is an emerging area of research.
Advanced Composites: Incorporation into polymer composites could enhance their aesthetic appearance and also serve as a built-in sensor to monitor material degradation or stress, as changes in the polymer matrix could affect the fluorescence properties of the embedded brightener.
Biomedical and Pharmaceutical Applications: The fluorescence of these compounds could be utilized in biomedical imaging or as markers in diagnostic assays. However, this would require extensive toxicological evaluation to ensure biocompatibility.
Security and Anti-Counterfeiting: The unique spectral properties of fluorescent brighteners can be used to create invisible security markings on documents, packaging, or products, which are only visible under UV light, providing a tool against counterfeiting.
Enhanced Analytical Tools for Environmental Monitoring and Product Quality Control
The increasing use of fluorescent brighteners necessitates the development of more sensitive and efficient analytical methods for their detection and quantification.
Key developments include:
Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) is a powerful tool for separating and identifying different brighteners and their degradation products in complex environmental samples, such as wastewater or river water.
Spectroscopic Methods: Synchronous fluorescence spectroscopy and multi-dimensional fluorescence techniques can provide highly sensitive and selective detection of fluorescent brighteners, even in the presence of other interfering fluorescent compounds.
Portable and On-site Detection: The development of portable fluorometers and fiber-optic sensors would allow for rapid, on-site screening of water sources for the presence of optical brighteners, facilitating real-time environmental monitoring.
Quality Control Standards: The establishment of robust analytical methods is crucial for quality control in the manufacturing of C.I. Fluorescent Brightener 151, ensuring batch-to-batch consistency in terms of purity, spectral properties, and performance.
Predictive Modeling and Computational Chemistry Studies
The advancement of computational chemistry offers powerful tools to predict and understand the behavior of fluorescent brighteners like C.I. Fluorescent Brightener 151 (9CI) at a molecular level. These in silico methods provide insights that are often difficult or impossible to obtain through experimental means alone, paving the way for the rational design of more efficient and robust optical brightening agents.
Quantum Chemical Calculations for Photophysical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and photophysical properties of fluorescent molecules. mdpi.comnih.gov For C.I. Fluorescent Brightener 151, a member of the triazine-stilbene class, these calculations can predict key parameters that govern its performance as an optical brightener.
Future research will likely focus on using these methods to systematically study the effects of various substituents on the triazine rings and the stilbene backbone. By modeling a series of derivatives, it is possible to build a comprehensive understanding of structure-property relationships. This knowledge can then be used to design new brighteners with tailored absorption and emission characteristics.
Detailed Research Findings:
Computational studies on similar stilbene-based dyes have demonstrated the utility of DFT and TD-DFT in predicting their photophysical behavior. For instance, calculations can accurately forecast the maximum absorption (λ_max) and emission wavelengths, which are crucial for effective brightening. The primary electronic transition responsible for the absorption of UV light and subsequent fluorescence is typically a π → π* transition centered on the conjugated stilbene core. mdpi.com
The nature and position of substituent groups on the phenyl rings can significantly influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission spectra. mdpi.com For example, introducing electron-donating groups can lead to a hypsochromic (blue) shift in the absorption maximum, while electron-withdrawing groups can cause a bathochromic (red) shift. mdpi.com
A key aspect of triazine-stilbene brighteners that can be investigated computationally is the phenomenon of trans-cis isomerization upon exposure to light. The trans-isomer is the fluorescent species, while the cis-isomer is non-fluorescent. ncsu.edu Quantum chemical calculations can model the potential energy surfaces for this isomerization process, providing insights into the photostability of the brightener. By calculating the energy barriers for the trans-to-cis conversion, researchers can predict the relative photostability of different derivatives and design molecules that are more resistant to photo-degradation.
Below is an interactive data table showcasing hypothetical TD-DFT calculation results for a series of stilbene derivatives, illustrating the type of data that can be generated to guide the design of new fluorescent brighteners.
| Compound | Substituent | Calculated λmax (nm) | Oscillator Strength (f) | Predominant Transition |
| Reference Stilbene | -H | 350 | 1.25 | HOMO -> LUMO (π → π) |
| Derivative A | -OCH3 | 345 | 1.28 | HOMO -> LUMO (π → π) |
| Derivative B | -NO2 | 362 | 1.21 | HOMO -> LUMO (π → π) |
| Derivative C | -Cl | 352 | 1.26 | HOMO -> LUMO (π → π) |
This table is a representative example based on findings for similar compounds and is intended to illustrate the data obtained from such studies.
Molecular Dynamics Simulations for Substrate Interactions
While quantum chemical calculations are excellent for understanding the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are essential for studying how fluorescent brighteners interact with substrates like cellulose (B213188) fibers in textiles and paper. MD simulations model the dynamic behavior of atoms and molecules over time, providing a detailed picture of the adsorption process and the nature of the interactions at the dye-substrate interface.
Future research in this area will focus on all-atom MD simulations to investigate the binding affinity and orientation of C.I. Fluorescent Brightener 151 on various crystalline faces of cellulose. These simulations can reveal the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the adsorption process.
Detailed Research Findings:
A powerful technique used in conjunction with MD simulations to quantify the strength of interaction between a molecule and a surface is the calculation of the Potential of Mean Force (PMF). The PMF profile represents the free energy of the system as a function of the distance between the brightener molecule and the cellulose surface. The depth of the well in the PMF curve corresponds to the binding free energy, providing a quantitative measure of the brightener's substantivity to the fiber.
By analyzing the simulation trajectories, researchers can identify the specific functional groups on the brightener molecule that are most critical for binding. For C.I. Fluorescent Brightener 151, this would involve examining the role of the sulfonic acid groups and the amino groups on the triazine rings in forming hydrogen bonds with the hydroxyl groups of cellulose.
Furthermore, MD simulations can be used to study the aggregation of brightener molecules on the substrate surface. Excessive aggregation can lead to fluorescence quenching, which reduces the brightening efficiency. Understanding the factors that promote or inhibit aggregation at the molecular level is crucial for optimizing the application of these brighteners.
The following interactive data table presents a hypothetical summary of results from an MD simulation study, illustrating the types of quantitative data that can be obtained to characterize the interaction of a fluorescent brightener with a cellulose substrate.
| Simulation Parameter | Value | Description |
| Substrate | Cellulose Iβ (110) surface | A common crystalline form of cellulose. |
| Binding Free Energy (from PMF) | -25 kcal/mol | Indicates a strong, spontaneous binding of the brightener to the cellulose surface. |
| Key Interacting Groups (Brightener) | Sulfonic acid (-SO3H), Triazine N atoms | These groups form the primary hydrogen bonds with the substrate. |
| Key Interacting Groups (Cellulose) | Hydroxyl (-OH) groups | Provide the sites for hydrogen bonding with the brightener. |
| Average Number of Hydrogen Bonds | 4-6 | Quantifies the extent of hydrogen bonding between the brightener and the cellulose surface. |
This table is a representative example based on methodologies applied to similar systems and is intended to illustrate the data obtained from such studies.
Q & A
Q. What experimental parameters should be optimized when applying C.I. Fluorescent Brightener 151 to cellulose-based substrates?
To ensure effective brightening, researchers should:
- Control pH : Fluorescent brighteners like C.I. 151 exhibit stability in neutral to mildly alkaline conditions but degrade under acidic environments (e.g., pH <5) .
- Evaluate surfactant compatibility : Use nonionic or anionic detergents to maintain dispersion stability, as ionic interactions can alter adsorption efficiency .
- Assess thermal stability : Test brightener performance under varying curing temperatures (e.g., 20–80°C) to simulate industrial processing conditions.
Q. How do spectral properties (e.g., excitation/emission maxima) of C.I. Fluorescent Brightener 151 influence its application in fluorescence microscopy?
Fluorescence microscopy requires matching the brightener’s excitation/emission profiles (e.g., blue-violet emission) with the instrument’s optical filters. For C.I. 151:
- Use spectrophotometric analysis (e.g., UV-Vis and fluorescence spectroscopy) to determine λmax .
- Validate brightness using standardized substrates (e.g., pre-treated cotton) and compare against controls like C.I. Fluorescent Brightener 260, which shares structural similarities .
Q. What analytical methods are recommended to quantify C.I. Fluorescent Brightener 151 adsorption efficiency on textiles?
Q. How does chlorine bleaching affect the photostability of C.I. Fluorescent Brightener 151?
C.I. 151 is unstable under chlorinated conditions due to sulfonate group degradation. Researchers should:
- Perform accelerated aging tests using sodium hypochlorite (0.5–1.5% w/v) and monitor fluorescence decay via repeated wash cycles .
- Compare with alternative brighteners (e.g., C.I. 351) that show higher chlorine resistance due to triazine-based stabilization .
Q. What are the critical steps for validating the purity of synthesized C.I. Fluorescent Brightener 151?
- Chromatographic analysis : Use reverse-phase HPLC with UV detection (λ=350 nm) to identify impurities .
- NMR spectroscopy : Confirm structural integrity by verifying peaks for stilbene backbone and sulfonate groups .
- Elemental analysis : Validate stoichiometry (e.g., Na and S content) to detect incomplete sulfonation .
Advanced Research Questions
Q. How can molecular dynamics simulations elucidate the binding mechanisms of C.I. Fluorescent Brightener 151 to cellulose microfibrils?
- Model hydrogen bonding between sulfonate groups and cellulose hydroxyls using software like GROMACS or AMBER .
- Compare binding energies with analogues (e.g., C.I. 260) to identify structural determinants of adsorption efficiency .
- Validate simulations with experimental data (e.g., FTIR spectroscopy for hydrogen bond analysis) .
Q. What strategies mitigate fluorescence quenching of C.I. Fluorescent Brightener 151 in the presence of transition metal ions?
- Chelating agents : Introduce EDTA or citrate buffers to sequester metal ions (e.g., Fe³⁺, Cu²⁺) during application .
- Structural modification : Synthesize derivatives with steric hindrance (e.g., bulky substituents) to reduce ion accessibility .
- Environmental monitoring : Use ICP-MS to quantify metal ion contamination in industrial wash waters .
Q. How do environmental factors (e.g., UV exposure, microbial activity) influence the degradation pathways of C.I. Fluorescent Brightener 151 in aquatic systems?
- Conduct photolysis studies under simulated sunlight (λ=290–400 nm) and analyze degradation products via LC-QTOF-MS .
- Assess biodegradation using OECD 301B tests with activated sludge inoculum to measure half-life .
- Compare with structurally similar compounds (e.g., C.I. 220) to identify degradation-resistant motifs .
Q. What role does Förster resonance energy transfer (FRET) play in enhancing the brightness of C.I. Fluorescent Brightener 151 when co-applied with auxiliary agents?
Q. How can machine learning models predict the optical performance of C.I. Fluorescent Brightener 151 under novel application conditions?
- Train models on datasets including substrate type, brightener concentration, pH, and whiteness indices .
- Use decision trees or neural networks to identify non-linear interactions (e.g., surfactant-brightener antagonism) .
- Validate predictions with high-throughput robotic screening platforms .
Methodological Notes
- Data validation : Always include replicate experiments (n≥3) and report uncertainties in spectrophotometric measurements .
- Ethical compliance : For environmental studies, adhere to OECD guidelines for chemical safety assessments .
- Instrumentation : Cross-validate fluorescence measurements with standardized reference materials (e.g., NIST-traceable calibrants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
